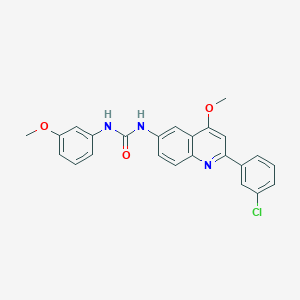
1-(2-(3-Chlorophenyl)-4-methoxyquinolin-6-yl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-Chlorophenyl)-4-methoxyquinolin-6-yl)-3-(3-methoxyphenyl)urea, also known as CPMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPMQ belongs to the family of quinoline derivatives, which have been known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Aplicaciones Científicas De Investigación
Antiproliferative Effects
- A study reported the synthesis and biological evaluation of novel compounds, including urea derivatives, for their antiproliferative effects against various cancer cell lines. Urea derivatives showed moderate to strong activity against breast carcinoma MCF-7 cell line and others. The study highlights the potential of these compounds in the development of cancer drugs, with one derivative showing promising results for breast carcinoma treatment (Perković et al., 2016).
Antimicrobial Activity
- Another study synthesized isoquinoline and quinazoline urea derivatives, which were found to bind to human adenosine A(3) receptors. This research suggests potential antimicrobial applications of such compounds, with certain derivatives exhibiting significant antimicrobial activities (van Muijlwijk-Koezen et al., 2000).
Corrosion Inhibition
- Urea derivatives have been studied for their role as corrosion inhibitors. A specific study focused on the inhibition effect of certain urea compounds on mild steel corrosion in acid solutions. These compounds showed good performance as inhibitors, demonstrating their potential application in protecting metals against corrosion (Bahrami & Hosseini, 2012).
Optical and Structural Properties
- Urea derivatives have been investigated for their nonlinear optical properties. A study on bis-chalcone derivatives doped in polymer matrices revealed significant optical limiting behavior and second harmonic generation efficiencies, suggesting their potential in optical applications (Shettigar et al., 2006).
Photodegradation and Hydrolysis
- The photodegradation and hydrolysis behaviors of certain substituted urea pesticides in water were analyzed in a study. The findings contribute to understanding the environmental fate and degradation processes of such chemicals, which is essential for assessing their ecological impact (Gatidou & Iatrou, 2011).
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-30-19-8-4-7-17(12-19)26-24(29)27-18-9-10-21-20(13-18)23(31-2)14-22(28-21)15-5-3-6-16(25)11-15/h3-14H,1-2H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAVDGGUPYCSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Chlorophenyl)-4-methoxyquinolin-6-yl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)
![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)
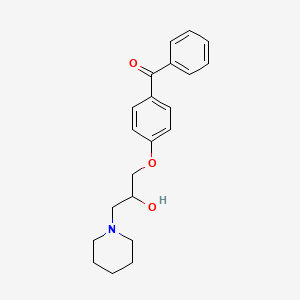
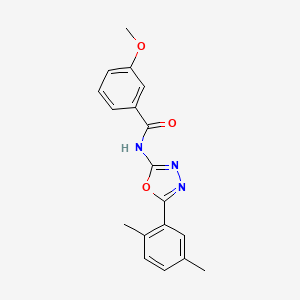
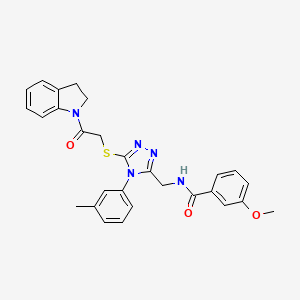
![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2916253.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)
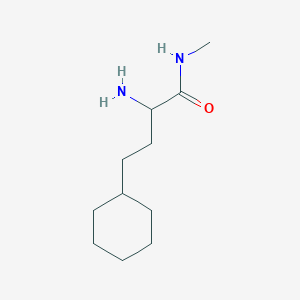
![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)